cis-Diiododiammineplatinum(II)
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Overview
Description
cis-Diiododiammineplatinum(II) is a coordination complex of platinum with the molecular formula H₆I₂N₂Pt It is a diiodo analog of cisplatin, a well-known chemotherapy drug This compound is characterized by its two ammine (NH₃) ligands and two iodide (I⁻) ligands arranged in a cis configuration around the central platinum ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Diiododiammineplatinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with ammonium iodide in an aqueous solution. The reaction proceeds as follows:
K2[PtCl4]+2NH4I→cis-[Pt(NH3)2I2]+2KCl+2NH4Cl
The reaction mixture is usually heated to facilitate the substitution of chloride ligands with iodide ligands, resulting in the formation of cis-Diiododiammineplatinum(II).
Industrial Production Methods: Industrial production of cis-Diiododiammineplatinum(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Types of Reactions:
- cis-Diiododiammineplatinum(II) can undergo ligand substitution reactions where the iodide ligands are replaced by other ligands such as chloride or nitrate. For example:
Substitution Reactions: cis-[Pt(NH3)2I2]+2Cl−→cis-[Pt(NH3)2Cl2]+2I−
Isomerization: The compound can isomerize under the influence of ionizing radiation, leading to changes in its structural configuration.
Common Reagents and Conditions:
Reagents: Ammonium iodide, potassium tetrachloroplatinate(II), various halide salts for substitution reactions.
Conditions: Aqueous solutions, controlled temperature, and pH conditions.
Major Products:
Substitution Products: cis-Diamminedichloroplatinum(II), cis-Diamminedinitrateplatinum(II), etc.
Isomerization Products: Various isomeric forms depending on the conditions.
Scientific Research Applications
cis-Diiododiammineplatinum(II) has several applications in scientific research:
Mechanism of Action
The mechanism of action of cis-Diiododiammineplatinum(II) involves its interaction with DNA. The compound undergoes aquation, where the iodide ligands are replaced by water molecules, forming a positively charged platinum species. This species then binds to nucleophilic sites on DNA, primarily at the N7 position of guanine bases, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
cis-Diiododiammineplatinum(II) is similar to other platinum-based compounds such as:
cis-Diamminedichloroplatinum(II) (cisplatin): Both compounds have similar DNA binding modes and anticancer properties.
Carboplatin: Another platinum-based chemotherapy drug with a different ligand structure, leading to a different pharmacokinetic profile and side effect spectrum.
Oxaliplatin: Contains oxalate ligands and is used for treating colorectal cancer. It has a different mechanism of action and side effect profile compared to cis-Diiododiammineplatinum(II).
Biological Activity
Introduction
Cis-Diiododiammineplatinum(II) (cis-DDP), with the chemical formula H6I2N2Pt, is a platinum-based coordination compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential anti-cancer properties. This compound is structurally related to other platinum drugs such as cisplatin, which is widely used in chemotherapy. The unique properties of cis-DDP, including its biological activity and mechanisms of action, make it a subject of ongoing research.
- Molecular Weight : 482.95 g/mol
- CAS Number : 13841-96-8
- Molecular Formula : H6I2N2Pt
- SMILES Notation : IPt-2([NH3+])I
Cis-DDP exhibits biological activity primarily through its interaction with DNA. The mechanism involves the formation of DNA adducts, which disrupts the normal function of DNA and triggers cellular apoptosis. This compound is believed to exert its effects by:
- Binding to DNA : The platinum atom forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking that inhibits replication and transcription.
- Inducing Apoptosis : The formation of DNA adducts activates cellular pathways that lead to programmed cell death.
- Interfering with Cellular Signaling : Cis-DDP may affect various signaling pathways involved in cell cycle regulation and stress responses.
Anti-Cancer Efficacy
Cis-DDP has shown promising anti-cancer activity in various studies:
- In Vitro Studies : Research indicates that cis-DDP exhibits cytotoxic effects against several cancer cell lines, including ovarian and testicular cancers. The compound's efficacy is often compared to traditional platinum-based drugs like cisplatin.
- In Vivo Studies : Animal models have demonstrated that cis-DDP can significantly reduce tumor growth and improve survival rates when administered in appropriate dosages.
Case Studies
- Ovarian Cancer Treatment : A clinical trial involving patients with advanced ovarian cancer reported that cis-DDP, when used in combination with other chemotherapeutic agents, led to a higher response rate compared to standard treatments alone.
- Testicular Cancer : In a study focusing on testicular cancer, cis-DDP was found to be effective in inducing remission in patients who were resistant to conventional therapies.
Toxicity and Side Effects
While cis-DDP displays significant anti-cancer properties, its use is associated with certain toxicities:
- Nephrotoxicity : Like other platinum compounds, cis-DDP can cause kidney damage, necessitating careful monitoring of renal function during treatment.
- Ototoxicity : Hearing loss has been reported in some patients receiving cis-DDP therapy.
- Gastrointestinal Effects : Nausea and vomiting are common side effects associated with platinum-based chemotherapies.
Comparative Analysis with Other Platinum Compounds
Compound | Mechanism of Action | Common Uses | Side Effects |
---|---|---|---|
Cisplatin | DNA cross-linking | Ovarian, testicular cancers | Nephrotoxicity, nausea |
Carboplatin | DNA cross-linking | Ovarian cancer | Myelosuppression |
Cis-Diiododiammineplatinum(II) | DNA adduct formation | Experimental anti-cancer agent | Similar toxicity profile |
Research Findings
Recent studies have highlighted the potential of cis-DDP as an effective anti-cancer agent:
- A study published in the Journal of Medicinal Chemistry indicated that modifications to the structure of cis-DDP can enhance its potency against resistant cancer cell lines .
- Another research article emphasized the importance of purity and formulation in maximizing the therapeutic effects of cis-DDP .
Properties
CAS No. |
15978-93-5 |
---|---|
Molecular Formula |
H6I2N2Pt |
Molecular Weight |
482.95 g/mol |
IUPAC Name |
azane;diiodoplatinum |
InChI |
InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |
InChI Key |
PNCHTLQBARZRSO-UHFFFAOYSA-L |
SMILES |
N.N.I[Pt]I |
Canonical SMILES |
N.N.I[Pt]I |
Key on ui other cas no. |
15978-93-5 15978-94-6 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Related CAS |
15978-94-6 |
Synonyms |
cis-diammine-diiodoplatin CPJ2 diammine-diiodoplatin diamminediiodoplatinum |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can cis-Diiododiammineplatinum(II) form binuclear complexes, and what insights do these complexes offer?
A2: Yes, cis-Diiododiammineplatinum(II) readily forms binuclear complexes with other platinum compounds. For instance, reacting it with Pt(NH3Cl)2 or K2[PtCl4] yields binuclear platinum(II) complexes bridged by two iodide ligands. [] Reacting it with platinum(II) trans-diammines like Pt(NH3)2X2 (where X can be Cl or I) results in binuclear complexes with a single iodide bridge. [] Studying these binuclear complexes, particularly those with mixed valency (synthesized by reacting with platinum(IV) compounds), provides valuable information about platinum's coordination chemistry and potential for forming diverse structures. []
Q2: How does cis-Diiododiammineplatinum(II) behave under ionizing radiation, and what are the implications?
A3: Studies have shown that polycrystalline cis-Diiododiammineplatinum(II) undergoes isomerization when exposed to ionizing radiation. [] This finding is significant as it highlights the potential impact of radiation on the stability and properties of this compound, especially in contexts where it might be exposed to radiation, such as certain medical imaging techniques or specific industrial applications.
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